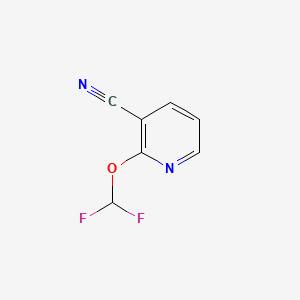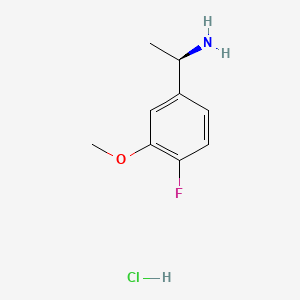![molecular formula C7H16BNO3 B578264 [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine CAS No. 13368-62-2](/img/structure/B578264.png)
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is an organic compound with the molecular formula C7H16BNO3 It is a boron-containing compound that features a dioxaborinane ring, which is a six-membered ring containing boron and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine typically involves the reaction of dimethylamine with a boronic ester. One common method is the reaction of dimethylamine with 2-(1,3,2-dioxaborinan-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dioxaborinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted dioxaborinane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is used as a reagent in organic synthesis. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe to study boron-containing biomolecules. It can be used to label proteins or nucleic acids for imaging and tracking purposes.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as boron-containing polymers and ceramics. It is also used as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
[4-(1,3,2-Dioxaborolan-2-yloxy)methyl]benzamidine: Another boron-containing compound with similar structural features.
1,3,2-Dioxaborinane derivatives: Compounds with variations in the substituents on the dioxaborinane ring.
Uniqueness
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is unique due to its specific combination of a dioxaborinane ring and a dimethylamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yloxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO3/c1-9(2)4-7-12-8-10-5-3-6-11-8/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSPONZSIUAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
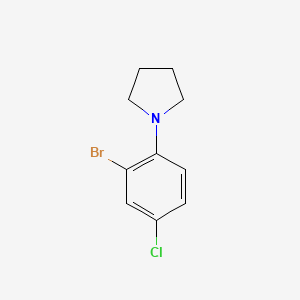
![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)
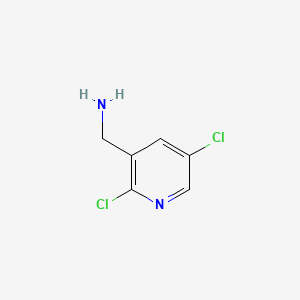
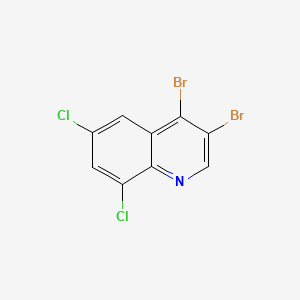
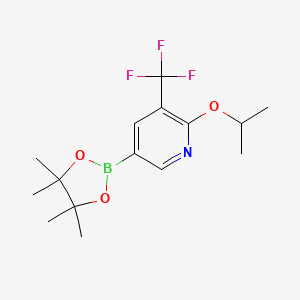
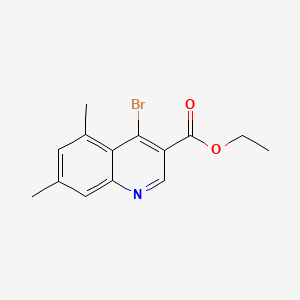
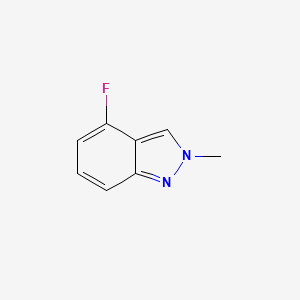
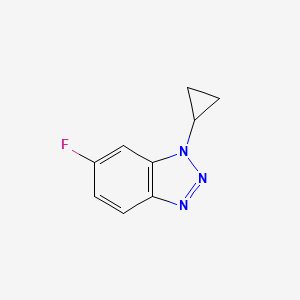
![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
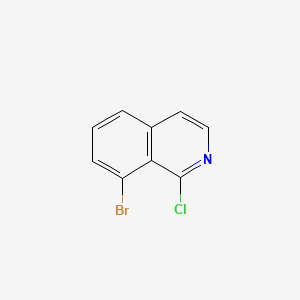
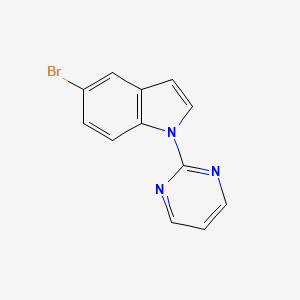
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)
